molecular formula C8H10O3S B7799602 4-Ethylbenzenesulfonic acid CAS No. 57352-34-8

4-Ethylbenzenesulfonic acid

Cat. No.: B7799602
CAS No.: 57352-34-8
M. Wt: 186.23 g/mol
InChI Key: BRIXOPDYGQCZFO-UHFFFAOYSA-N
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Description

4-Ethylbenzenesulfonic acid is an organic compound with the molecular formula C8H10O3S. It is a derivative of benzenesulfonic acid, where an ethyl group is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylbenzenesulfonic acid is synthesized by sulfonating ethylbenzene with sulfuric acid. The reaction involves the addition of sulfur trioxide to ethylbenzene, followed by the separation of the isomers via the aniline salt .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the continuous sulfonation of ethylbenzene using sulfuric acid. The process is optimized for high yield and purity, ensuring the efficient separation of the desired isomer from other by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism of action of 4-ethylbenzenesulfonic acid involves protonation, where it donates protons to interact with other molecules. This process is crucial in biochemical pathways such as enzyme catalysis, signal transduction, and protein folding . The sulfonic acid group (-SO3H) plays a pivotal role in these interactions by facilitating the transfer of protons.

Comparison with Similar Compounds

Uniqueness: 4-Ethylbenzenesulfonic acid is unique due to the presence of the ethyl group, which influences its reactivity and solubility. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.

Properties

IUPAC Name

4-ethylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIXOPDYGQCZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046571
Record name 4-Ethylbenzenesulfonic acid
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

98-69-1, 57352-34-8
Record name 4-Ethylbenzenesulfonic acid
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Record name 4-Ethylbenzenesulfonic acid
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Record name Benzenesulfonic acid, ethyl-
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Record name Benzenesulfonic acid, 4-ethyl-
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Record name 4-Ethylbenzenesulfonic acid
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Record name Ethylbenzenesulphonic acid
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Record name p-ethylbenzenesulphonic acid
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Record name 4-ETHYLBENZENESULFONIC ACID
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Record name 4-ETHYLBENZENESULFONIC ACID
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Synthesis routes and methods

Procedure details

33 ml (0.6 mol) of conc. sulfuric acid was added to 62 ml (0.5 mol) of ethylbenzene, and the mixture was stirred for 1.5 hours under heating at 120 to 130° C. Layer separation will occur if unreacted ethylbenzene still remains, so the reaction was terminated when no layer separation was confirmed, and a solution containing p-ethylbenzenesulfonic acid as the major component was thus obtained. This solution was poured into 150 ml water and neutralized partially with sodium hydrogen carbonate, and the sodium chloride was added to precipitate crystals ol sodium p-ethylbenzene sulfonate. The resulting crystals were separated by filtration and dried in vacuo. This sodium p-ethylbenzenesulfonate is easily soluble in water and sparingly soluble in ethanol. A 1H-NMR spectrum of the resulting crystals is shown in FIG. 1.
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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